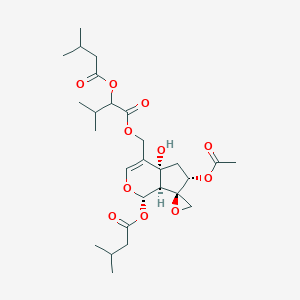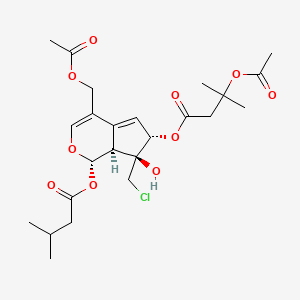
5-fluoro PB-22 6-hydroxyisoquinoline isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro PB-22 is a synthetic cannabinoid that is an analog of potent 5-fluoropentyl JWH-type cannabimimetics. 5-fluoro PB-22 6-hydroxyisoquinoline isomer differs from 5-fluoro PB-22 by having the quinoline group replaced with an isoquinoline group attached at its six position. The physiological and pharmacological properties of this isomer have not been investigated. This product is intended for forensic and research purposes.
Scientific Research Applications
Analytical Differentiation in Forensic Drug Analysis
5-fluoro PB-22 6-hydroxyisoquinoline isomer, among others, poses challenges in forensic drug analysis due to the difficulty in differentiating regioisomers of synthetic cannabinoids. Research has focused on developing methods for distinguishing these compounds. A study by Kohyama et al. (2016) used gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) and liquid chromatography (LC)–tandem mass spectrometry analysis to differentiate 5-fluoro PB-22 from its isomers, revealing the importance of accurate identification in forensic contexts (Kohyama et al., 2016).
Fluoropentyl Positional Isomers Identification
The differentiation and identification of fluoropentyl positional isomers of fluoro-PB-22 are crucial for forensic science. Tang et al. (2017) utilized multiple techniques like gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy to separate and identify specific isomers, underscoring the importance of precise characterization in legal and forensic fields (Tang et al., 2017).
Metabolism Study
A study by Wohlfarth et al. (2014) on the metabolism of 5-fluoro PB-22 by human hepatocytes showed that its predominant metabolic pathway is ester hydrolysis, resulting in various metabolites. This research provides critical information on the drug's pharmacokinetic properties and potential toxicological effects (Wohlfarth et al., 2014).
Radiopharmaceutical Development
Research by Collier et al. (2017) on the development of [18 F]MK-6240, a PET radiopharmaceutical, highlighted the potential of fluorine-18 labelled isoquinolines in medical imaging, specifically for detecting neurofibrillary tangles in Alzheimer's disease (Collier et al., 2017).
Antibacterial Activity
Studies on the antibacterial activity of isoquinoline derivatives, as reported by Hayashi et al. (2002), showed significant activity against various bacteria, suggesting potential pharmaceutical applications (Hayashi et al., 2002).
Chemical Reactions and Properties
Research by Koltunov et al. (2002) investigated the reactions of hydroxyquinolines and hydroxyisoquinoline with other compounds in superacids, offering insights into the chemical properties and potential applications of these compounds (Koltunov et al., 2002).
Anticancer Drug Development
Chou et al. (2010) synthesized and evaluated novel 2-phenylquinolin-4-ones for cytotoxic activity against tumor cells, showing that isoquinoline derivatives have potential in cancer drug development (Chou et al., 2010).
properties
Product Name |
5-fluoro PB-22 6-hydroxyisoquinoline isomer |
|---|---|
Molecular Formula |
C23H21FN2O2 |
Molecular Weight |
376.4 |
InChI |
InChI=1S/C23H21FN2O2/c24-11-4-1-5-13-26-16-21(20-6-2-3-7-22(20)26)23(27)28-19-9-8-18-15-25-12-10-17(18)14-19/h2-3,6-10,12,14-16H,1,4-5,11,13H2 |
InChI Key |
MNQAKSFPQIRIJA-UHFFFAOYSA-N |
SMILES |
O=C(OC1=CC=C(C=NC=C2)C2=C1)C3=CN(CCCCCF)C4=C3C=CC=C4 |
synonyms |
isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





